Cas no 866142-79-2 (1-[4-(4-FLUOROPHENYL)PIPERAZINO]-2-(1H-1,2,4-TRIAZOL-1-YL)-1-ETHANONE)

1-[4-(4-Fluorophenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone is a synthetic compound featuring a fluorophenylpiperazine moiety linked to a triazole-containing ethanone structure. This molecular architecture suggests potential utility in medicinal chemistry, particularly as an intermediate for bioactive molecules. The presence of the fluorophenyl group enhances lipophilicity and metabolic stability, while the triazole ring offers hydrogen-bonding capabilities, which may improve binding affinity in target interactions. The compound's well-defined structure allows for precise modifications, making it valuable for research in drug discovery, especially in the development of CNS-active or antimicrobial agents. Its high purity and consistent synthesis ensure reliability in experimental applications.
1-[4-(4-FLUOROPHENYL)PIPERAZINO]-2-(1H-1,2,4-TRIAZOL-1-YL)-1-ETHANONE structure
866142-79-2 structure
Product Name:1-[4-(4-FLUOROPHENYL)PIPERAZINO]-2-(1H-1,2,4-TRIAZOL-1-YL)-1-ETHANONE
CAS No:866142-79-2
MF:C14H16FN5O
MW:289.308145523071
MDL:MFCD00227453
CID:5226437
Update Time:2026-03-07

1-[4-(4-FLUOROPHENYL)PIPERAZINO]-2-(1H-1,2,4-TRIAZOL-1-YL)-1-ETHANONE Chemical and Physical Properties

Names and Identifiers

    • 1-[4-(4-FLUOROPHENYL)PIPERAZINO]-2-(1H-1,2,4-TRIAZOL-1-YL)-1-ETHANONE
    • 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
    • Ethanone, 1-[4-(4-fluorophenyl)-1-piperazinyl]-2-(1H-1,2,4-triazol-1-yl)-
    • MDL: MFCD00227453
    • Inchi: 1S/C14H16FN5O/c15-12-1-3-13(4-2-12)18-5-7-19(8-6-18)14(21)9-20-11-16-10-17-20/h1-4,10-11H,5-9H2
    • InChI Key: TZRZUYQDFDEMGD-UHFFFAOYSA-N
    • SMILES: C1N(C2C=CC(F)=CC=2)CCN(C(CN2N=CN=C2)=O)C1

1-[4-(4-FLUOROPHENYL)PIPERAZINO]-2-(1H-1,2,4-TRIAZOL-1-YL)-1-ETHANONE Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB298094-100 mg
1-[4-(4-Fluorophenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone; .
866142-79-2
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€221.50 2023-07-20
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Additional information on 1-[4-(4-FLUOROPHENYL)PIPERAZINO]-2-(1H-1,2,4-TRIAZOL-1-YL)-1-ETHANONE

Comprehensive Overview of 1-[4-(4-Fluorophenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone (CAS No. 866142-79-2)

The compound 1-[4-(4-Fluorophenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone (CAS No. 866142-79-2) is a specialized chemical entity with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a fluorophenyl group and a 1,2,4-triazole moiety, makes it a subject of interest for drug discovery and development. Researchers are increasingly exploring its applications in targeting specific enzymes or receptors, particularly in the context of central nervous system (CNS) disorders and metabolic diseases.

One of the key reasons for the growing attention toward 1-[4-(4-Fluorophenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone is its structural similarity to known bioactive molecules. The presence of the piperazine ring and the triazole group suggests potential interactions with G-protein-coupled receptors (GPCRs), which are critical in signal transduction pathways. This has led to speculation about its utility in treating conditions like anxiety, depression, and even neurodegenerative diseases, aligning with current trends in precision medicine.

In the realm of synthetic chemistry, this compound is often discussed for its structure-activity relationship (SAR) studies. The fluorine atom at the para position of the phenyl ring enhances its lipophilicity, potentially improving blood-brain barrier penetration. Meanwhile, the 1,2,4-triazole fragment is known for its versatility in forming hydrogen bonds, a property highly valued in drug design. These features make CAS No. 866142-79-2 a compelling candidate for further investigation.

Recent advancements in computational chemistry and molecular docking have further propelled interest in this compound. Virtual screening techniques have identified it as a potential ligand for various kinase inhibitors, which are pivotal in cancer research. Given the rising demand for targeted therapies, the exploration of 1-[4-(4-Fluorophenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone could contribute to the development of next-generation small-molecule drugs.

From a safety and regulatory perspective, this compound is not classified as hazardous under current guidelines. However, researchers must adhere to standard laboratory protocols when handling it. Its stability under various pH conditions and solubility profiles are also under scrutiny, as these factors are crucial for formulation development in the pharmaceutical industry.

The synthesis of 1-[4-(4-Fluorophenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone typically involves multi-step organic reactions, including amide coupling and nucleophilic substitution. Optimizing these processes is a focal point for chemists aiming to scale up production while maintaining high purity. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to characterize the compound and ensure batch-to-batch consistency.

In conclusion, 1-[4-(4-Fluorophenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone (CAS No. 866142-79-2) represents a promising avenue for scientific exploration. Its multifaceted applications in drug discovery, biochemical research, and material science underscore its relevance in modern chemistry. As the scientific community continues to unravel its potential, this compound may soon find its place in the next wave of therapeutic innovations.

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